ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate
Description
Synthesis Analysis
The synthesis of complex cyclohexene and cyclohexane derivatives, such as ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate, often involves multi-step processes, including ring-closing metathesis and diastereoselective Grignard reactions. Notable methods include the use of L-serine as a starting material, highlighting the versatility and efficiency in synthesizing cyclohexene skeletons (Cong & Yao, 2006)1.
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the geometric and spatial arrangement of atoms within a compound. Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, a compound with similarities to the target molecule, has been analyzed through X-ray diffraction, revealing its monoclinic crystal system and providing insights into its molecular geometry (Minga, 2005)2.
Chemical Reactions and Properties
The chemical behavior and reactions of ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate are complex and vary based on its functional groups and structural composition. Reactions such as cyclization, heterocyclization, and condensation with various reagents can lead to the formation of diverse derivatives with distinct chemical properties (Khodairy & El-Saghier, 2011; Wilamowski et al., 1995)34.
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystallinity, are closely related to its structure. The detailed analysis of compounds similar to ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate reveals significant insights into how structural nuances influence these properties, which is critical for applications in material science and pharmaceuticals.
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for applying ethyl 5-[(cyclohexylamino)carbonyl]-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate in various fields. Studies on related compounds provide a basis for predicting the behavior of this molecule in synthetic pathways and its potential interactions in complex chemical environments (Mohamed, 2021; Kurbanova et al., 2019)56.
properties
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-4-30-24(29)20-16(3)21(22(28)25-17-11-6-5-7-12-17)32-23(20)26-19(27)14-31-18-13-9-8-10-15(18)2/h8-10,13,17H,4-7,11-12,14H2,1-3H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCLQVYMOWMZNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)COC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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